1-(DIPHENYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA
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Overview
Description
1-(DIPHENYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA is a thiourea derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a diphenylmethyl group and a pyridin-3-yl group attached to a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIPHENYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA typically involves the reaction of diphenylmethyl isothiocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(DIPHENYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1-(DIPHENYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(DIPHENYLMETHYL)-3-(PYRIDIN-3-YL)THIOUREA can be compared with other thiourea derivatives and pyridine-containing compounds. Similar compounds include:
- 1-(Phenylmethyl)-3-(pyridin-2-yl)thiourea
- 1-(Diphenylmethyl)-3-(pyridin-2-yl)thiourea
- 1-(Phenylmethyl)-3-(pyridin-3-yl)thiourea
These compounds share structural similarities but differ in the position of the pyridine ring or the nature of the substituents on the aromatic rings. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-pyridin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c23-19(21-17-12-7-13-20-14-17)22-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNQGGKWFCDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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